molecular formula C12H17N2OP B13755925 Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl- CAS No. 57-40-9

Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-

Cat. No.: B13755925
CAS No.: 57-40-9
M. Wt: 236.25 g/mol
InChI Key: YOYMEKJZSAQGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is a chemical compound with the molecular formula C12H17N2OP. It is known for its unique structure, which includes a phenyl group attached to a phosphonoyl group, and two aziridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) typically involves the reaction of phenylphosphonic dichloride with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{PhP(O)Cl}_2 + 2 \text{CH}_3\text{NCH}_2\text{CH}_2 \rightarrow \text{PhP(O)(NCH}_2\text{CH}_2\text{CH}_3)_2 + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various substituted aziridines .

Scientific Research Applications

1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) exerts its effects involves its ability to interact with various molecular targets. The aziridine rings can form covalent bonds with nucleophiles, leading to modifications of proteins and other biomolecules. This reactivity is exploited in both research and industrial applications to achieve specific outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylaziridine-1-yl)phenylphosphine oxide
  • 1,1’-(Phenylphosphinylidene)bis[2-methylaziridine]
  • Bis(2-methyl-1-aziridinyl)phenylphosphine oxide

Uniqueness

1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is unique due to its specific combination of a phenyl group, a phosphonoyl group, and two aziridine rings. This structure imparts distinct reactivity and properties, making it valuable in various applications compared to its similar counterparts.

Properties

CAS No.

57-40-9

Molecular Formula

C12H17N2OP

Molecular Weight

236.25 g/mol

IUPAC Name

2-methyl-1-[(2-methylaziridin-1-yl)-phenylphosphoryl]aziridine

InChI

InChI=1S/C12H17N2OP/c1-10-8-13(10)16(15,14-9-11(14)2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

YOYMEKJZSAQGNB-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(C2=CC=CC=C2)N3CC3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.